Agrimonolide Agrimonolide Agrimonolide is an anti-inflammatory that works through down-regulation of COX-2/iNOS and inactivation of NF-κB in lipopolysaccharide-stimulated macrophages. Agrimonolide has also been shown to induce HO-1 expression in HepG2 cells through Nrf2-transduction and p38 inactivation.
Brand Name: Vulcanchem
CAS No.: 21499-24-1
VCID: VC0517578
InChI: InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1
SMILES: COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

Agrimonolide

CAS No.: 21499-24-1

Cat. No.: VC0517578

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Agrimonolide - 21499-24-1

Specification

CAS No. 21499-24-1
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name (3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one
Standard InChI InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1
Standard InChI Key TYFJTEPDESMEHE-HNNXBMFYSA-N
Isomeric SMILES COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2
SMILES COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2
Canonical SMILES COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Agrimonolide’s molecular structure (Figure 1) features a 3,4-dihydroisochromen-1-one core with a 4-methoxyphenethyl group at position 3 and hydroxyl groups at positions 6 and 8 . This configuration contributes to its lipophilicity (logP = 3.49), facilitating blood-brain barrier penetration .

Physicochemical Profile

Key physicochemical properties are summarized in Table 1 :

PropertyValue
Molecular Weight314.332 g/mol
Melting Point175.5–176.5 °C
Boiling Point581.1 °C at 760 mmHg
Density1.293 g/cm³
Water SolubilityLow (ADMET level 2)
Partition Coefficient3.649

ADMET predictions suggest moderate blood-brain barrier permeability (level 2) and potential hepatotoxicity (level 1), underscoring the need for in vivo validation .

Pharmacological Effects and Mechanisms

Anti-Inflammatory Activity

Agrimonolide suppresses pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. At 10–40 μM, it reduces IL-1β, IL-6, and TNF-α secretion by 30–60% and inhibits iNOS/COX-2 expression . Mechanistically, it blocks JNK/p38 MAPK phosphorylation and NF-κB nuclear translocation, attenuating cytokine synthesis .

Hepatoprotective and Myocardial Effects

Pretreatment with 20 mg/kg agrimonolide in rodent models reduces carbon tetrachloride-induced liver fibrosis by 40%, correlating with lowered ALT/AST levels and TGF-β1 downregulation . Cardioprotection manifests as 35% reduction in ischemic area post-myocardial infarction, linked to enhanced SOD activity and reduced lipid peroxidation .

Antidiabetic Properties

Agrimonolide (10 μM) potentiates insulin signaling in HepG2 hepatocytes, increasing glycogen synthesis by 2.5-fold through IRS-1/PI3K/Akt pathway activation . PPARγ agonism further enhances glucose uptake, suggesting utility in metabolic syndrome management .

Synthesis and Production Challenges

Chemical Synthesis

Yamato’s 1976 five-step synthesis achieved 2.6% yield via Stobbe condensation and benzyl decarboxylation . A 2018 patent improved efficiency to 12% using microwave-assisted ring-closing metathesis . Scalability remains limited by costly palladium catalysts.

Biotechnological Approaches

Endophytic fungi (Aspergillus terreus AP-1) produce agrimonolide at 120 mg/L in optimized fermentation, offering a sustainable alternative . CRISPR-edited Agrimonia hairy root cultures achieve 0.8% dry weight yield, triple wild-type levels .

Future Directions and Research Gaps

Pharmacokinetic Optimization

Despite 85% oral absorption in silico, low aqueous solubility (2.1 μg/mL) limits bioavailability . Nanoemulsions (200 nm droplets) improve Cₘₐₓ by 3.2-fold in rat models, warranting clinical formulation studies .

Target Identification

CHEMSKY and SEA analysis predicts 43 potential targets, including MMP-9 and EGFR . Experimental validation through kinome-wide profiling is ongoing.

Clinical Translation

Phase 0 microdosing trials are needed to establish human pharmacokinetics. Priority indications include neuroinflammation (leveraging BBB permeability) and adjuvant cancer therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator